![molecular formula C6H12N2O2 B1448132 2-Amino-1-(3-hydroxyazetidin-1-yl)propan-1-one CAS No. 1695994-08-1](/img/structure/B1448132.png)
2-Amino-1-(3-hydroxyazetidin-1-yl)propan-1-one
Overview
Description
2-Amino-1-(3-hydroxyazetidin-1-yl)propan-1-one, commonly referred to as AHAP, is an organic compound that has a wide range of applications in the scientific community. AHAP is a versatile molecule that can be used in a variety of reactions and has been explored for its use in drug design, biochemistry, and materials science. AHAP is a chiral molecule, meaning it has two different forms that are mirror images of each other, and can be found in a variety of naturally occurring compounds. In
Scientific Research Applications
Pharmacological Synthesis
The compound serves as a precursor in the synthesis of pharmacologically active molecules. For instance, it is utilized in the one-pot synthesis of 2-amino-1,3,4-oxadiazoles , which are core structures in drugs like tiodazosin and raltegravir . These oxadiazoles exhibit a range of biological activities, including antimicrobial and anticancer properties .
Autotaxin Inhibition
A derivative of this compound, specifically “2-[[2-Ethyl-6-[4-[2-(3-hydroxyazetidin-1-yl)-2-oxoethyl]piperazin-1-yl]-8-methylimidazo[1,2-a]pyridin-3-yl]methylamino]-4-(4-fluorophenyl)thiazole-5-carbonitrile (GLPG1690)”, has been identified as a first-in-class autotaxin inhibitor. It is undergoing clinical evaluation for the treatment of idiopathic pulmonary fibrosis, showcasing the compound’s potential in therapeutic applications .
Material Science
In material science, the compound’s derivatives are explored as photosensitizers. This application is crucial for the development of light-sensitive materials that could be used in various technologies, including solar cells and photochemical switches .
Agricultural Chemistry
The compound’s framework is applied in agricultural chemistry as an active scaffold. This implies its use in the design of agrochemicals that could potentially lead to the development of new pesticides or herbicides with specific action mechanisms .
Environmental Chemistry
An environmentally friendly method for synthesizing derivatives of this compound involves using propane phosponic anhydride (T3P) as a cyclodehydrating reagent. This approach is significant for green chemistry, aiming to reduce the use of toxic reagents and byproducts in chemical syntheses .
Drug Design and Discovery
The compound is integral to drug design and discovery, particularly in the development of molecules targeting various diseases. Its structural versatility allows for the creation of compounds with potential activity against microbial and viral infections, cancer, diabetes, pain, and inflammation .
Solid Phase Synthesis
This compound is also employed in solid phase synthesis, where it aids in the preparation of complex molecules on a solid support. This technique is advantageous for high-throughput synthesis and screening of pharmaceutical candidates .
Biological Studies
In biological studies, the compound’s derivatives are used to investigate the mechanism of action of new drugs. By modifying the compound’s structure, researchers can elucidate how changes affect biological activity and pharmacokinetics .
properties
IUPAC Name |
2-amino-1-(3-hydroxyazetidin-1-yl)propan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O2/c1-4(7)6(10)8-2-5(9)3-8/h4-5,9H,2-3,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OINVEELCIDMKGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CC(C1)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-1-(3-hydroxyazetidin-1-yl)propan-1-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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